Ammonium metatungstate hydrate
CAS No.: 12333-11-8
Cat. No.: VC0076821
Molecular Formula: H2O.6H3N.H8O40W12
Molecular Weight: 2974.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12333-11-8 |
---|---|
Molecular Formula | H2O.6H3N.H8O40W12 |
Molecular Weight | 2974.3 |
IUPAC Name | azane;oxygen(2-);tungsten;tricosahydroxide;hydrate |
Standard InChI | InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 |
SMILES | N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Introduction
Fundamental Chemical and Physical Properties
Ammonium metatungstate hydrate is characterized by the general formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, where x typically ranges from 4 to 22 depending on synthesis conditions . The compound crystallizes as a white to off-white powder with a molecular weight of approximately 2956.30 g/mol (anhydrous basis) . Its exceptional water solubility distinguishes it from related tungsten compounds like ammonium paratungstate, enabling versatile processing in aqueous systems .
Key physical properties include:
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Melting point: ~100°C (with gradual dehydration preceding melting)
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Crystal system: Tetragonal (P4̄2₁c) for high-hydrate forms, transitioning to orthorhombic in dehydrated states
Thermogravimetric analysis reveals a complex dehydration sequence, with crystal water loss initiating at 25°C and continuing through 200°C . This behavior directly impacts industrial handling protocols, requiring controlled humidity environments during storage and processing.
Crystallographic Architecture and Hydrate Variability
Structural Evolution with Hydration State
The α-Keggin-type [H₂W₁₂O₄₀]⁶⁻ anion forms the structural core, with ammonium cations and water molecules occupying interstitial sites . Hydration states significantly influence packing arrangements:
Hydrate Form | Water Content (x) | Space Group | Unit Cell Parameters (Å) |
---|---|---|---|
AMT-22 | 22 | P4̄2₁c | a=12.643, c=17.696 |
AMT-12.5 | 12.5 | P6₃/m | a=17.425, c=14.112 |
AMT-4 | 4 | P2₁/c | a=33.438, b=17.425 |
Table 1: Crystallographic parameters of select AMT hydrate phases
The AMT-22 phase exhibits cubic close packing of Keggin anions, while lower hydrates adopt hexagonal rod packing . This structural plasticity enables solid solution formation with potassium analogues, maintaining tetragonal symmetry across the complete (NH₄)₆-xKx[H₂W₁₂O₄₀]·22H₂O series .
Polymorphism and Phase Transitions
Two distinct 4-hydrate polymorphs have been identified:
This polymorphism arises from competing crystallization pathways during antisolvent precipitation versus thermal dehydration. The monoclinic form dominates industrial production due to kinetic favorability, while the orthorhombic variant shows enhanced thermal stability .
Thermal Decomposition Pathways
Inert Atmosphere Decomposition
TG/DTA-MS studies in nitrogen reveal four-stage decomposition:
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25–200°C: Endothermic crystal water loss (4 H₂O molecules)
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200–380°C: Amorphous phase formation with residual NH₃ release
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380–500°C: Crystallization of hexagonal WO₃ (h-WO₃)
Mass spectrometry confirms concurrent H₂O and NH₃ evolution, with infrared spectroscopy showing progressive W-O bond reorganization .
Oxidative Atmosphere Behavior
In air, exothermic NH₃ combustion occurs at 300–400°C, accelerating WO₃ crystallization but suppressing intermediate bronze phases . The final decomposition product remains m-WO₃, regardless of atmosphere .
Synthesis and Solution Chemistry
Industrial Production Methods
Two primary routes dominate AMT synthesis:
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Acid digestion: Controlled HNO₃ addition to ammonium paratungstate solutions
The ion exchange method produces higher purity AMT by avoiding nitrate contamination. Recent advances utilize ethanol as antisolvent to crystallize specific hydrate forms directly from solution .
Cluster Transformations in Solution
Time-resolved PDF analysis of AMT solutions reveals:
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Initial dissolution maintains metatungstate [H₂W₁₂O₄₀]⁶⁻ clusters
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Heating to 80°C induces conversion to tungstate Y clusters ([H₂W₁₂O₄₂]¹⁰⁻)
This solution behavior explains the temperature-dependent crystallization outcomes observed in catalyst precursor synthesis .
Industrial and Catalytic Applications
Tungsten Metal Production
AMT serves as the primary precursor for tungsten powder via hydrogen reduction:
(NH₄)₆[H₂W₁₂O₄₀] → 12W + 6NH₃↑ + 7H₂O↑ + 18O₂↑
The hydrate's solubility allows precise control over particle morphology through precipitation conditions .
Catalytic Systems
Key catalytic applications include:
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Hydrodesulfurization: WO₃/Al₂O₃ catalysts derived from AMT show 23% higher activity than APT-derived equivalents
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Selective Oxidation: V-W-AMT catalysts achieve 92% ethylene oxide selectivity
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Photocatalysis: AMT-derived WO₃ nanostructures exhibit enhanced quantum yield under visible light
The metastable hexagonal WO₃ phase formed during AMT decomposition proves particularly active in gas sensing applications .
Emerging Research Frontiers
Proton Conductivity in Hydrate Phases
Recent studies indicate exceptional proton conductivity (σ = 10⁻² S/cm) in AMT-22 at 80°C, suggesting potential for solid electrolyte applications . The Grotthuss mechanism dominates conduction, facilitated by the hydrogen-bonded water network .
Nanostructured Tungsten Carbides
AMT-derived tungsten carbide synthesis achieves 5 nm crystallites with 92% phase purity, surpassing traditional APT routes. This advancement enables fuel cell catalyst applications with 3x Pt mass activity .
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